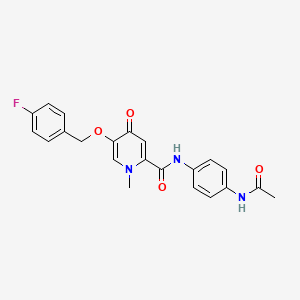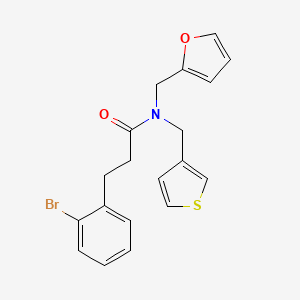
N-(1-(benzofuran-2-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(benzofuran-2-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide” is a synthetic compound. It is a derivative of benzofuran, a heterocyclic compound . Benzofuran derivatives have been the subject of several studies due to their unique physical, chemical, and biological properties.
Synthesis Analysis
While specific synthesis information for this compound is not available, benzofuran derivatives are often synthesized through various strategies including intramolecular C–C bond formation in diaryl ethers and C–O bond formation in 2-biaryl phenols by intramolecular nucleophilic aromatic substitution .
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuran derivatives have demonstrated promising anticancer potential. Specifically, compound 36, a substituted benzofuran, exhibited significant cell growth inhibitory effects in various cancer cell lines. Notably, it showed inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to investigate the mechanisms underlying this activity and explore its potential as a targeted therapy.
Antibacterial Properties
Hydrazones, a class of compounds that includes our benzofuran derivative, possess antibacterial characteristics. They have been tested against standard and clinical bacterial strains. Further studies are needed to understand the specific antibacterial mechanisms and optimize their use .
Sensor Materials
Hydrazones find applications in sensor technology. Researchers have utilized them for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases. Their versatility makes them valuable for creating sensitive and selective sensors .
Drug Development
The compound’s unique structure provides opportunities for drug development. Researchers can explore modifications to enhance potency, selectivity, and stability. Investigating its interactions with biological targets may lead to novel therapeutic agents.
Materials Science
Beyond pharmaceutical applications, benzofuran derivatives contribute to materials science. Researchers study their properties for designing new materials with improved characteristics, such as enhanced stability or specific functionalities.
Agrochemical Applications
Benzofuran compounds have also shown promise in agrochemical research. Their biological activities extend to potential use as pesticides or herbicides. Investigating their effects on pests, pathogens, and crop health is an ongoing area of interest .
Direcciones Futuras
Benzofuran derivatives have garnered significant interest among scientists and researchers due to their unique properties and potential therapeutic applications . Future research may focus on exploring these properties further and developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with monoamine transporters and 5-ht receptors .
Mode of Action
It’s suggested that similar compounds are substrate-type releasers at dopamine transporters (dat), norepinephrine transporters (net), and serotonin transporters (sert) with nanomolar potencies .
Biochemical Pathways
Similar compounds have been found to affect major signaling pathways such as mapk and akt/mtor .
Pharmacokinetics
The molecular weight of the compound is 175227 , which could potentially influence its bioavailability.
Result of Action
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)14-7-8-18(23-2)16(20)11-14/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGROZKXJOYSLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)
![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)
![5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2598841.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)



